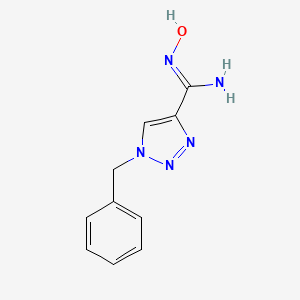
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Overview
Description
“1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide” is a compound that has been incorporated into various bioactive molecules . It has been used in the synthesis of indolin-2-one derivatives, which were designed as acetylcholine esterase (AChE) inhibitors .
Synthesis Analysis
The compound has been synthesized as part of a series of indolin-2-one derivatives . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the preparation of substituted 1-benzyl-1H-1,2,3-triazoles, showcasing its utility in producing a variety of triazole derivatives under mild conditions. This method improves yields and extends the scope of the Dimroth Reaction to a broader range of active methylene compounds (Cottrell et al., 1991).
Chemical Reactions and Equilibrium Studies
- Research has demonstrated that 1-benzyl-N'-tolyl-1,2,3-triazole-4-carboxamide can be accessed via rearrangement of N-benzyl-1-tolyl-1,2,3-triazole-4-carboxamide. This study also revealed how boiling in various solvents establishes an equilibrium between isomeric triazoles and diazomalondiamides (Nein et al., 2016).
Synthesis of Novel Derivatives and Antimicrobial Activity
- A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives have been synthesized, indicating the compound’s potential for creating diverse chemical structures. These derivatives were screened for their antimicrobial activity, showcasing the compound's relevance in developing new antimicrobial agents (Reddy et al., 2016).
Application in Corrosion Inhibition
- A study on 1-benzyl-4-phenyl-1H-1,2,3-triazole prepared through an environmentally friendly method demonstrated its effectiveness as an organic corrosion inhibitor for mild steel in an acidic medium. This indicates its potential application in industrial settings to prevent metal corrosion (Fernandes et al., 2019).
Application in Solid-Phase Peptide Synthesis
- Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a derivative of the compound, has been identified as an optimal coupling reagent in solid-phase peptide synthesis. Its high coupling efficiency and lack of absorption at specific wavelengths make it suitable for real-time monitoring of peptide synthesis (Jiang et al., 1998).
properties
IUPAC Name |
1-benzyl-N'-hydroxytriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJREFXTKAGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)
![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)




![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)


![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)
